molecular formula C22H19N5O3S B2666173 4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2177366-36-6

4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2666173
CAS No.: 2177366-36-6
M. Wt: 433.49
InChI Key: QSAFAZVAVCYIRY-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophen-3-yl group and the 2-oxopyrrolidin-1-yl benzyl moiety. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new medications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

  • 4-(2-oxopyrrolidin-1-yl)benzonitrile
  • Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Uniqueness

What sets 4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-6-thiophen-3-yl-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-20-2-1-8-26(20)16-5-3-14(4-6-16)11-23-21(29)17-10-19-22(30)24-18(12-27(19)25-17)15-7-9-31-13-15/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAFAZVAVCYIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=NN4C=C(NC(=O)C4=C3)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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